molecular formula C24H24N4O3S2 B2393460 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021224-53-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2393460
CAS No.: 1021224-53-2
M. Wt: 480.6
InChI Key: UZSHQHVADQMKMD-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3S2 and its molecular weight is 480.6. The purity is usually 95%.
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Scientific Research Applications

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

Research led by Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards a variety of nitrogen nucleophiles, yielding derivatives like pyrazole, isoxazole, and others, highlighting the versatility of thiophenylhydrazonoacetates in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Novel Pyrazolopyrimidines as Anticancer Agents

Another study by Rahmouni et al. (2016) focused on synthesizing a series of pyrazolopyrimidines derivatives, examining their anticancer and anti-5-lipoxygenase activities. This work emphasizes the potential of pyrazolopyrimidines in developing new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Crystal Structure and Analysis of Pyrazole Derivatives

Prabhuswamy et al. (2016) synthesized and characterized the crystal structure of a pyrazole derivative, providing insights into its molecular and crystal structure through X-ray diffraction studies. This research contributes to the understanding of the structural aspects of pyrazole derivatives (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Molecular Docking and Screening of Pyridine Derivatives

Flefel et al. (2018) prepared a series of novel pyridine and fused pyridine derivatives, subjecting them to in silico molecular docking screenings and evaluating their antimicrobial and antioxidant activities. This study showcases the application of computational methods in drug discovery processes for identifying promising compounds (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Pyrimidine Derivatives and Their Antimicrobial Activity

Rathod and Solanki (2018) explored the synthesis of new pyrimidine derivatives, examining their antimicrobial activities. Their work highlights the significance of pyrimidine compounds in developing new medicines and various applications (Rathod & Solanki, 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability.

Mode of Action

The compound acts as an activator of GIRK channels . It binds to these channels and induces conformational changes that open the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Pharmacokinetics

Similar compounds have been shown to have good metabolic stability This suggests that the compound may have a long half-life in the body, allowing for sustained activation of GIRK channels

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S2/c1-15-5-7-17(8-6-15)21-12-20(24(29)25-13-19-4-3-10-32-19)22-16(2)27-28(23(22)26-21)18-9-11-33(30,31)14-18/h3-8,10,12,18H,9,11,13-14H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSHQHVADQMKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NCC5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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